molecular formula C12H22O2 B14391927 2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane CAS No. 89839-77-0

2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane

Cat. No.: B14391927
CAS No.: 89839-77-0
M. Wt: 198.30 g/mol
InChI Key: XDVLMYIHJOOGME-UHFFFAOYSA-N
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Description

2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. These compounds are often used as solvents, intermediates in organic synthesis, and in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane typically involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of dioxolanes can be carried out in large-scale reactors with continuous feed of reactants and catalysts. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.

Scientific Research Applications

2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane has various applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or participating in chemical reactions that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: Another cyclic ether with similar properties but a different ring structure.

    1,4-Dioxane: A six-membered cyclic ether with two oxygen atoms at the 1 and 4 positions.

    2-Methyl-2-(3-methylpent-2-en-1-yl)-1,3-dioxolane: A structurally similar compound with different substituents.

Uniqueness

2-Ethyl-2-(3-ethylpent-2-en-1-yl)-1,3-dioxolane is unique due to its specific substituents and the resulting chemical properties

Properties

CAS No.

89839-77-0

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

2-ethyl-2-(3-ethylpent-2-enyl)-1,3-dioxolane

InChI

InChI=1S/C12H22O2/c1-4-11(5-2)7-8-12(6-3)13-9-10-14-12/h7H,4-6,8-10H2,1-3H3

InChI Key

XDVLMYIHJOOGME-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC1(OCCO1)CC)CC

Origin of Product

United States

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